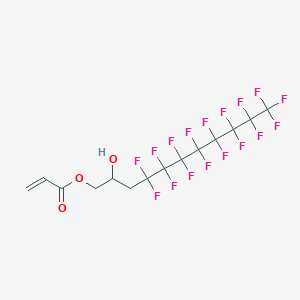
2-(3,5-二甲基-1H-吡唑-4-基)苯甲酸
描述
“2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is also known by other synonyms such as “4-(2-CARBOXYPHENYL)-3,5-DIMETHYLPYRAZOLE” and "2-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZOIC ACID" .
Molecular Structure Analysis
The molecular structure of “2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid” can be represented by the InChI string: "InChI=1S/C9H10O2/c1-6-3-7 (2)5-8 (4-6)9 (10)11/h3-5H,1-2H3, (H,10,11)" . This indicates the presence of a benzoic acid group attached to a 3,5-dimethyl-1H-pyrazol-4-yl group .Physical And Chemical Properties Analysis
“2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid” has a molecular weight of 216.24 . It has a melting point of 256 °C and a predicted boiling point of 391.2±30.0 °C . The compound has a predicted density of 1.262±0.06 g/cm3 . It’s recommended to be stored at 2-8°C .科学研究应用
Antifungal Activity
Pyrazole derivatives, including 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, have shown potential as antifungal agents. Their structural characteristics allow them to interfere with fungal cell wall synthesis or disrupt essential enzymes within fungal cells. This makes them valuable in the development of new antifungal medications, especially given the rising resistance to existing drugs .
Anticancer and Antitumor Properties
Research has indicated that pyrazole-based compounds can exhibit anticancer and antitumor activities. They may work by inhibiting cancer cell growth or inducing apoptosis through various pathways. This compound’s specific interactions with cellular receptors and enzymes make it a candidate for further exploration in cancer therapy .
Nitrification Inhibition in Agriculture
Dimethylpyrazole-based compounds serve as nitrification inhibitors in agriculture. They help in reducing nitrogen loss from soil, thereby improving fertilizer efficiency and reducing environmental impact. The compound’s ability to modulate soil microbial activity is crucial for sustainable agricultural practices .
Catalysis and Enzyme Inhibition
The pyrazole core of the compound is useful in catalysis and enzyme inhibition. It can be employed to design catalysts for chemical reactions or inhibitors for enzymes involved in disease processes. This application is significant in both industrial chemistry and pharmaceutical development .
CO2 Capture and Heavy Metal Removal
Due to its structural properties, this compound can be utilized in environmental applications such as CO2 capture and heavy metal removal. Its ability to form complexes with metals or interact with CO2 molecules can be harnessed for purifying air and water, contributing to environmental remediation efforts .
Antimalarial and Antileishmanial Activities
Pyrazole derivatives have been studied for their antimalarial and antileishmanial activities. They can target specific life cycle stages of the parasites causing these diseases, offering a pathway to develop new treatments for these serious tropical diseases .
Antibacterial Applications
The compound’s derivatives have been used to create antibacterial agents. Their mechanism may involve disrupting bacterial cell walls or inhibiting vital bacterial enzymes. This is particularly important in the context of antibiotic resistance, where new drugs are constantly needed .
Electrocatalysis
In the field of electrocatalysis, pyrazole derivatives can be used to enhance the efficiency of electrochemical reactions. This has implications for energy storage and conversion technologies, where improved catalysts can lead to more efficient batteries or fuel cells .
安全和危害
The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-5-3-4-6-10(9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHKHFADRGJMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380084 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |
CAS RN |
321309-43-7 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of H2mbpa contribute to the formation of porous materials?
A1: H2mbpa plays a crucial role in constructing the coordination polymer porous material MAF-X8. The molecule acts as an organic ligand, denoted as 'mbpa2-' after losing two protons []. These negatively charged ligands then coordinate with positively charged zinc ions (Zn2+) in a specific arrangement. This interaction, where mbpa2- bridges multiple Zn2+ ions, leads to the formation of a three-dimensional framework structure with single-dimensional pore passages []. Essentially, the molecular structure of H2mbpa, with its ability to bind multiple metal ions, serves as the building block for this porous material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(4-hydroxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1305868.png)

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)
![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)
![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)



![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)
